DFT Comparison: Ring Expansion Energy Barriers in 2-Chloromethyl Pyrrolidine vs. Azetidine
DFT calculations reveal distinct mechanistic pathways and energy barriers for the ring expansion of 2-chloromethyl pyrrolidine compared to its azetidine analog. In DMSO (polarizable continuum model), the pyrrolidine undergoes a concerted, single-step rearrangement, whereas the azetidine proceeds via a strained 1-azonia-bicyclo[2.1.0]pentane intermediate [1].
| Evidence Dimension | Ring expansion mechanism and energy barrier |
|---|---|
| Target Compound Data | Concerted single-step process in DMSO; synchronous transition state |
| Comparator Or Baseline | 2-Chloromethyl azetidine: proceeds via discrete bicyclic intermediate in DMSO |
| Quantified Difference | Qualitative mechanistic divergence; quantitative barrier differences available in full paper (gas phase vs. DMSO) |
| Conditions | DFT calculations at B3LYP/6-31+G(d,p) level, gas phase and PCM (DMSO) solvation model |
Why This Matters
This mechanistic distinction dictates that 2-chloromethyl pyrrolidine will produce different product distributions and require different reaction optimization than azetidine analogs, directly informing synthetic route selection.
- [1] Couty, F.; Kletskii, M. Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Journal of Molecular Structure: THEOCHEM 2009, 908, 26-32. View Source
